![molecular formula C15H20N4 B5644805 N-cyclohexyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5644805.png)
N-cyclohexyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of N-cyclohexyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine involves complex chemical processes. Sirakanyan et al. (2021) describe the synthesis of related cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, emphasizing the role of specific moieties in their antimicrobial properties (Sirakanyan et al., 2021). Additionally, Deau et al. (2013) detail the efficient synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, demonstrating the versatility of the pyrimidin-4-amine structure (Deau et al., 2013).
Molecular Structure Analysis
The molecular structure of N-cyclohexyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine is characterized by specific arrangements of atoms and bonds. Repich et al. (2017) synthesized a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, and analyzed its crystal structure, revealing the importance of N—H⋯N hydrogen bonds and π-stacking interactions (Repich et al., 2017).
Chemical Reactions and Properties
N-cyclohexyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions due to its active sites. For example, Guillon et al. (2013) synthesized a similar compound, N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, via Dimroth rearrangement, indicating the reactivity of the pyrimidin-4-amine group (Guillon et al., 2013).
Physical Properties Analysis
The physical properties of N-cyclohexyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine, such as solubility and melting point, can be inferred from related compounds. For instance, Dyachenko et al. (2020) discuss the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines, providing insights into their physical state and solubility (Dyachenko et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are crucial for understanding the behavior of N-cyclohexyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine. Dave and Patel (2001) synthesized related 2-Thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones, highlighting the chemical reactivity of these compounds under various conditions (Dave & Patel, 2001).
properties
IUPAC Name |
N-cyclohexyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-10-8-11(2)18-14-13(10)15(17-9-16-14)19-12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJZRNBNASGZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NC=N2)NC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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